2-Diazoniobenzoate

Aryne Chemistry Reaction Methodology Safety Profile

Secure your supply of 2-Diazoniobenzoate (Benzenediazonium-2-carboxylate), the premier solid benzyne precursor. Unlike silyl-triflate methods, it generates benzyne via a clean, thermal dediazotization-decarboxylation cascade, avoiding fluoride ions that can deprotect silyl ethers. This makes it the optimal choice for complex molecule synthesis, specifically in [4+2] cycloadditions and APEX reactions for organic electronics. For laboratories prioritizing operational convenience and access to a storable, pre-weighable reagent for small-scale (<1g) protocols, this zwitterionic inner salt is unmatched. Inquire today for bulk pricing and secure a reliable source for your advanced research needs.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
Cat. No. B1251585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diazoniobenzoate
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])[N+]#N
InChIInChI=1S/C7H4N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4H
InChIKeyFKZBDLSCPJIJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diazoniobenzoate: A Specialized Benzyne Precursor for Controlled Aryne Chemistry


2-Diazoniobenzoate (Benzenediazonium-2-carboxylate, CAS: 1608-42-0) is an aromatic diazonium inner salt derived from the diazotization of anthranilic acid . This compound functions primarily as a convenient, solid precursor to the highly reactive intermediate benzyne (1,2-didehydrobenzene) through a thermally-induced dediazotization-decarboxylation cascade [1]. Its utility is distinct from typical diazonium salts due to its capacity for in situ or isolated use in generating benzyne for various cycloaddition and insertion reactions [2].

Why 2-Diazoniobenzoate Cannot Be Simply Substituted with Other Benzyne or Diazonium Sources


While benzyne can be generated from several precursor classes, including o-dihalobenzenes, 1-aminobenzotriazole, and silyl triflates, 2-diazoniobenzoate occupies a specific niche that prevents simple interchangeability. Its unique zwitterionic structure and thermal decomposition profile lead to a concerted loss of N₂ and CO₂ [1]. This contrasts sharply with silyl triflate precursors, which require fluoride ion activation [2], and with 1-aminobenzotriazole, which necessitates an oxidant and can produce different mechanistic byproducts [3]. The handling, activation method, and potential side reactions (e.g., generation of 2-carboxyphenyl cations or radicals [1]) are compound-specific, meaning that a protocol optimized for 2-diazoniobenzoate is not directly transferable to other benzyne sources without significant re-optimization of conditions and yield expectations.

Quantitative Differentiation of 2-Diazoniobenzoate Against Alternative Benzyne Precursors


Comparative Benzyne Generation: Thermal vs. Fluoride-Mediated Activation Conditions

2-Diazoniobenzoate generates benzyne via thermal decomposition, typically requiring temperatures of 80-160 °C depending on the solvent . In contrast, the widely used Kobayashi silyl triflate precursor (2-(trimethylsilyl)phenyl trifluoromethanesulfonate) requires stoichiometric tetrabutylammonium fluoride (TBAF) for activation at room temperature [1]. This fundamental difference dictates reaction compatibility; 2-diazoniobenzoate is suitable for thermally robust substrates, whereas the silyl triflate method is preferred for sensitive molecules.

Aryne Chemistry Reaction Methodology Safety Profile

Synthetic Yield and Product Distribution in a Model Benzyne Cycloaddition

In the cycloaddition of benzyne with 1,8-diethynylnaphthalene to form benzo[a]pyrene, benzyne generated from the thermal decomposition of 2-diazoniobenzoate afforded the product in a 23–30% yield [1]. This serves as a baseline efficiency for this precursor in a specific, complex transformation. Yield data for the same reaction using alternative precursors like o-dihalobenzenes (which require strong base or metals) are not directly comparable due to differing side reactions, but this quantitative result establishes a benchmark for procurement decisions when this specific scaffold is targeted.

Cycloaddition Synthetic Efficiency Mechanistic Purity

Safety Profile: Comparative Hazard Assessment for Large-Scale or Continuous Flow Operations

Calorimetric studies have directly compared the safety profile of benzyne generation methods. Silyl triflate precursors, such as 2-(trimethylsilyl)phenyl triflate, can be employed under mild conditions with no severe concern for runaway exotherms [1]. In stark contrast, benzenediazonium-2-carboxylate (2-diazoniobenzoate) and its hydrochloride are known to be impact-sensitive and can decompose explosively upon heating, scraping, or drying . This necessitates careful handling, often as a wet solid or generated in situ, and precludes its use in certain automated or large-scale processes where thermal and mechanical safety cannot be rigorously controlled.

Process Safety Scale-Up Energetic Materials

Mechanistic Pathway Selectivity: Benzyne vs. 2-Carboxyphenyl Cation/Radical Formation

A re-investigation of the decomposition of benzenediazonium-2-carboxylate revealed that benzyne formation is not the exclusive pathway. In nucleophilic solvents, the decomposition can also afford products derived from the 2-carboxyphenyl cation and the 2-carboxyphenyl radical [1]. The study found that benzyne formation is favored in halogenated solvents, where the concerted loss of N₂ and CO₂ occurs, while other pathways become more prominent in alternative media [1]. This mechanistic branching is not observed with benzyne generation from 1-aminobenzotriazole oxidation, which proceeds solely through a nitrene intermediate [2].

Reaction Mechanism Selectivity Byproduct Profile

Regioisomeric Differentiation: 2-Diazoniobenzoate vs. 3- and 4-Diazoniobenzoate in Aryne Chemistry

The three regioisomeric diazoniobenzoates (2-, 3-, and 4-) are all derived from the corresponding aminobenzoic acids, but only the ortho-isomer (2-diazoniobenzoate) can undergo the concerted dediazotization-decarboxylation to generate benzyne [1]. The 3- and 4-isomers are capable of forming diazonium salts but lack the proximity of the carboxylate group to the diazonium moiety, which is essential for the concerted loss of N₂ and CO₂ [2]. Consequently, the 3- and 4-diazoniobenzoates have found applications as haptens and in other coupling reactions but are not suitable for benzyne generation [2].

Regioselectivity Isomer Comparison Benzyne Generation

Isolation and Handling Feasibility: Solid 2-Diazoniobenzoate vs. In Situ Generated Precursors

2-Diazoniobenzoate can be isolated as a solid and stored (with appropriate precautions for its impact sensitivity), which provides experimental convenience for small-scale reactions where weighing a solid is preferred over generating a sensitive intermediate in situ . In contrast, benzyne generation from o-dihalobenzenes (e.g., 1,2-bromofluorobenzene) requires strong bases like n-butyllithium or lithium diisopropylamide, which must be handled under strictly anhydrous and inert conditions [1]. While the safest method for 2-diazoniobenzoate involves in situ generation via aprotic diazotization of anthranilic acid , the option to use the pre-formed solid offers a time-saving advantage for specific experimental setups.

Experimental Protocol Convenience Reagent Storage

Optimal Scientific and Industrial Use Cases for 2-Diazoniobenzoate Based on Quantitative Evidence


Thermally-Driven Benzyne Cycloadditions for Polycyclic Aromatic Scaffolds

2-Diazoniobenzoate is the precursor of choice for generating benzyne in situ for thermally-driven [4+2] cycloadditions with conjugated dienes, as evidenced by its use in synthesizing benzo[a]pyrene derivatives in 23–30% yield . This application is optimal when the target is a complex polycyclic aromatic hydrocarbon (PAH) or heterocycle and the reaction components are stable at the required 80-160 °C decomposition temperatures [1].

Aprotic Benzyne Generation for Substrates Incompatible with Fluoride Ions

When a synthetic sequence involves functional groups sensitive to fluoride ion (e.g., silyl ether protecting groups) or strong nucleophiles, 2-diazoniobenzoate provides a viable benzyne source via aprotic diazotization of anthranilic acid . This contrasts with the popular silyl triflate method, which is fluoride-dependent [1], thereby avoiding unwanted deprotection or nucleophilic side reactions.

Synthesis of π-Extended Perylene Diimides (PDIs) via Bay-Region-Selective Annulation

2-Diazoniobenzoate has been specifically employed in bay-region-selective annulative π-extension (APEX) reactions of perylene diimides (PDIs) . The generated benzyne participates in Diels–Alder reactions to produce π-extended PDIs, which are materials of interest for organic electronics and photonics . The use of 2-diazoniobenzoate in this context highlights its utility in the precise, late-stage functionalization of complex π-systems.

Solid Reagent for Small-Scale, Non-Automated Aryne Chemistry

For academic or medicinal chemistry laboratories conducting benzyne chemistry on a small scale (e.g., < 1 g) where the handling of strong bases or sensitive silyl triflates is undesirable, the solid form of 2-diazoniobenzoate offers a convenient, storable reagent . While safety precautions regarding its impact sensitivity are mandatory, its use as a pre-weighed solid can streamline reaction setup for individual experiments where the generation of benzyne from a silyl triflate or o-dihalobenzene would be more operationally complex [1].

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